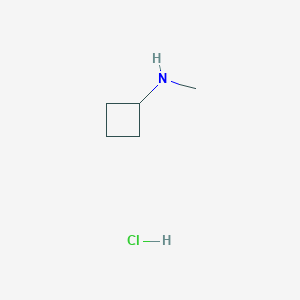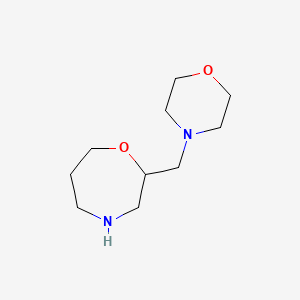
2-(4-吗啉基甲基)-1,4-恶杂环戊烷
描述
2-(4-Morpholinylmethyl)-1,4-oxazepane is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Morpholinylmethyl)-1,4-oxazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Morpholinylmethyl)-1,4-oxazepane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的聚合物负载合成
聚合物负载合成 (SPS) 为创建广泛的杂环化合物提供了一种通用的方法,包括带有 1,4-恶杂环戊烷骨架的化合物。研究表明,具有官能化恶嗪骨架的不同化合物是可以获得的,这表明吗啉及其衍生物的立体选择性聚合物负载合成的领域正在扩大。这种方法在合成化学中提供了显着的优势,特别是对于复杂分子的高效和选择性生成(Králová 等人,2018)。
不对称催化中的含恶唑啉配体
含有恶唑啉部分的化合物,包括 2-(4-吗啉基甲基)-1,4-恶杂环戊烷的衍生物,在不对称催化中非常有价值。由于其模块化性质和易于获得性,它们在各种金属催化的转化中得到应用。这些配体促进了对映体富集产物的合成,展示了它们在药物化学和材料科学中的广泛适用性和重要性(Hargaden & Guiry, 2009;Connon 等人,2021)。
生物相容性聚合物
与 2-(4-吗啉基甲基)-1,4-恶杂环戊烷相关的聚(2-恶唑啉)由于其高合成多功能性和模块化,正在成为生物医学领域中聚乙二醇 (PEG) 的优良替代品。这些聚合物因其在创建治疗性聚合物-蛋白质偶联物中的潜力而受到广泛研究,突出了它们在药物递送系统中的生物相容性和功能性(Sedláček 等人,2019)。
吗啉衍生物的药学应用
吗啉衍生物,包括基于 1,4-恶杂环戊烷结构的衍生物,表现出广泛的药理活性。研究强调了它们在设计具有多种治疗特性的分子的重要性,例如抗抑郁、抗炎和抗肿瘤活性。这些化合物的多功能性和功效突出了它们在药物开发和更广泛的药物化学领域中的重要性(Asif & Imran, 2019)。
精密聚合技术
聚合物科学的最新进展包括使用稀土金属介导技术对乙烯基膦酸酯和共轭含氮乙烯基单体的精密聚合。这些方法提供了一种合成具有明确结构和功能的聚合物的途径,在材料科学和工程学中具有潜在应用(Soller 等人,2016)。
生化分析
Biochemical Properties
2-(4-Morpholinylmethyl)-1,4-oxazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphatidylinositol 3’-kinase (PI3K), influencing its activity and downstream signaling pathways . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of 2-(4-Morpholinylmethyl)-1,4-oxazepane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Akt signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-(4-Morpholinylmethyl)-1,4-oxazepane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits PI3K, resulting in decreased phosphorylation of Akt and subsequent downstream effects . This inhibition can lead to reduced cell survival and increased apoptosis in certain cell types.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-Morpholinylmethyl)-1,4-oxazepane in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. Studies have shown that it remains stable under certain conditions but may degrade under others, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure can lead to cumulative effects on cell viability and function.
Dosage Effects in Animal Models
The effects of 2-(4-Morpholinylmethyl)-1,4-oxazepane vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses include cellular damage and organ toxicity.
Metabolic Pathways
2-(4-Morpholinylmethyl)-1,4-oxazepane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 2-(4-Morpholinylmethyl)-1,4-oxazepane within cells and tissues are critical for its biological activity. It is transported via specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can impact its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Morpholinylmethyl)-1,4-oxazepane is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
2-(morpholin-4-ylmethyl)-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-11-8-10(14-5-1)9-12-3-6-13-7-4-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEXLGUPZCWPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


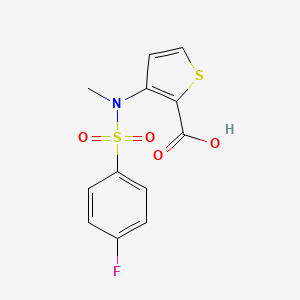


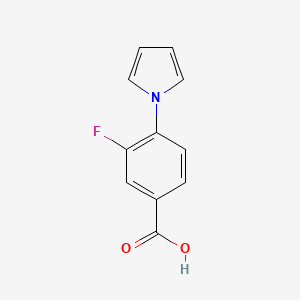
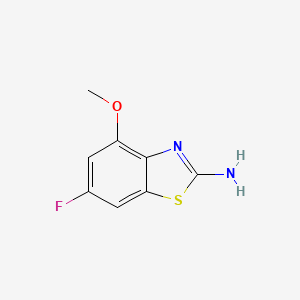

![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)
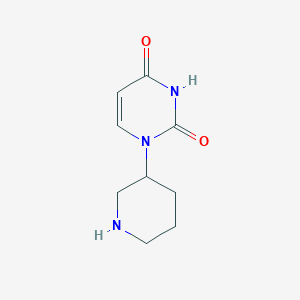
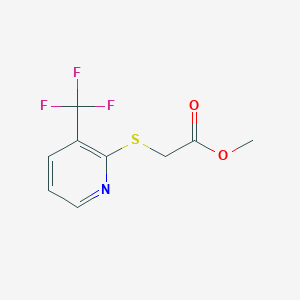

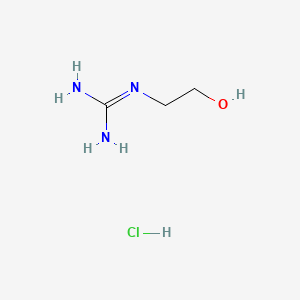
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)

